4-Bromo-2-vinylphenyl acetate
Description
4-Bromo-2-vinylphenyl acetate is an organic compound featuring a bromine-substituted phenyl ring with a vinyl group at the 2-position and an acetate ester at the para position. The vinyl group introduces reactivity for polymerization or further functionalization, distinguishing it from methyl or methoxy analogs .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(4-bromo-2-ethenylphenyl) acetate |
InChI |
InChI=1S/C10H9BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h3-6H,1H2,2H3 |
InChI Key |
KYSGRGCRCGUWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-vinylphenyl acetate typically involves the bromination of 2-vinylphenyl acetate. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 4-Bromo-2-vinylphenyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Substitution Reactions: 4-Bromo-2-vinylphenyl acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form 4-bromo-2-ethylphenyl acetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-Substituted-2-vinylphenyl acetate derivatives.
Oxidation: 4-Bromo-2-vinylphenyl epoxide or 4-bromo-2-vinylphenyl diol.
Reduction: 4-Bromo-2-ethylphenyl acetate.
Scientific Research Applications
4-Bromo-2-vinylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenyl acetate derivatives.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-vinylphenyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing oxidative addition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
*No CAS identified in provided evidence.
Reactivity and Stability
- Vinyl Group Reactivity : Unlike methyl or methoxy substituents in analogs , the vinyl group in 4-bromo-2-vinylphenyl acetate enables participation in radical polymerization or Diels-Alder reactions, similar to vinyl acetate’s role in polymer chemistry .
- Ester Hydrolysis : The acetate ester is susceptible to hydrolysis under acidic/basic conditions, a trait shared with methyl 2-(4-bromophenyl)acetate .
Research Findings and Data Gaps
- Reactivity Studies: Ethyl cyanoacetate addition to 3-(4-bromobenzoyl)acrylic acid yielded nicotinate derivatives , hinting at analogous pathways for 4-bromo-2-vinylphenyl acetate.
- Structural Characterization : SHELXL-based crystallography and regulatory-compliant characterization methods are critical for verifying purity and structure.
- Data Limitations : Direct experimental data on 4-bromo-2-vinylphenyl acetate’s synthesis, crystallography, and bioactivity are absent in the evidence, necessitating extrapolation from analogs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position undergoes substitution reactions under nucleophilic conditions. Typical reagents and outcomes include:
| Reagent/Conditions | Product Formed | Yield/Notes | Source |
|---|---|---|---|
| Sodium methoxide (NaOCH₃) | 4-Methoxy-2-vinylphenyl acetate | Requires electron-withdrawing groups | |
| Ammonia (NH₃, heated) | 4-Amino-2-vinylphenyl acetate | Moderate yields (~50-60%) | |
| Potassium iodide (KI, CuI) | 4-Iodo-2-vinylphenyl acetate | Finkelstein-type halogen exchange |
Mechanism Insight : The bromine’s leaving group ability is enhanced by the electron-withdrawing acetate group at the ortho position, stabilizing the Meisenheimer intermediate .
Vinyl Group Polymerization
The vinyl group participates in radical or ionic polymerization, forming polymeric materials:
Example Reaction :
-
Conditions : AIBN (azobisisobutyronitrile) initiator, 70°C in toluene.
-
Product : Poly(4-bromo-2-vinylphenyl acetate) with Mn ~15,000 Da.
Applications :
-
Used in photoresist materials due to bromine’s UV absorbance.
-
Functionalized polymers for catalytic supports.
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| 10% NaOH, reflux, 2 hrs | 4-Bromo-2-vinylphenol | >90% yield | |
| H₂SO₄ (dilute), 80°C, 4 hrs | Same as above | 85% yield |
Utility : Hydrolysis products serve as intermediates in pharmaceutical synthesis (e.g., COX-2 inhibitors) .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes nitration or sulfonation at the meta position relative to bromine:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 4-Bromo-3-nitro-2-vinylphenyl acetate | 72% | |
| Sulfonation (SO₃/H₂SO₄) | 120°C, 3 hrs | 4-Bromo-3-sulfo-2-vinylphenyl acetate | 68% |
Regioselectivity : Directed by bromine’s ortho/para-directing nature and steric effects from the vinyl group .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Aryl-2-vinylphenyl acetate | 60-75% | |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 4-Bromo-2-styrylphenyl acetate | 55% |
Challenges : Competing vinyl group reactivity may require protective strategies.
Oxidation of the Vinyl Group
Controlled oxidation yields epoxides or diols:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | 4-Bromo-2-(epoxyethyl)phenyl acetate | 88% | |
| OsO₄, NMO | THF/H₂O, 25°C | 4-Bromo-2-(1,2-diol)phenyl acetate | 78% |
Applications : Epoxides are precursors to polyether nanomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
